4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl-
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Overview
Description
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolidinone family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- typically involves the cyclocondensation of various substituted hydrazones with mercaptoacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions . The intermediate hydrazones are often prepared by the condensation of substituted benzohydrazides with aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidinones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and protein tyrosine kinases, leading to the disruption of cellular processes. The compound also interferes with DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-imidazolyl-
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-thiazolyl-
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-quinolinyl-
Uniqueness
4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- stands out due to its unique combination of a thiazolidinone core with a pyrazinyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its broad spectrum of pharmacological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
96733-48-1 |
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Molecular Formula |
C13H10ClN3OS |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-2-1-3-9(10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2 |
InChI Key |
HFUXJFKGOUQNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
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